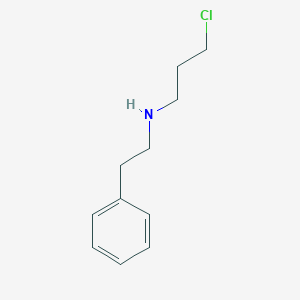
N-(3-Chloropropyl)phenylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloropropyl)phenylethylamine, also known as CPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. CPPE is a derivative of phenylethylamine, which is a naturally occurring neurotransmitter in the human brain. CPPE has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
N-(3-Chloropropyl)phenylethylamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. The exact mechanism of action of N-(3-Chloropropyl)phenylethylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-Chloropropyl)phenylethylamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. N-(3-Chloropropyl)phenylethylamine has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
実験室実験の利点と制限
N-(3-Chloropropyl)phenylethylamine is a promising candidate for further research due to its potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-Chloropropyl)phenylethylamine is a psychoactive substance that can have variable effects depending on the dosage and individual response. It is also a controlled substance that requires special permits and protocols for handling and storage.
将来の方向性
There are several future directions for research on N-(3-Chloropropyl)phenylethylamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-Chloropropyl)phenylethylamine has been found to have neuroprotective properties, which make it a promising candidate for further research in this area. Another area of interest is its potential use as a cognitive enhancer. N-(3-Chloropropyl)phenylethylamine has been found to improve memory and cognitive function, which make it a potential treatment for cognitive impairments. Further research is needed to fully understand the mechanism of action of N-(3-Chloropropyl)phenylethylamine and its potential therapeutic applications.
科学的研究の応用
N-(3-Chloropropyl)phenylethylamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research. N-(3-Chloropropyl)phenylethylamine has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. It has also been found to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
110970-01-9 |
|---|---|
製品名 |
N-(3-Chloropropyl)phenylethylamine |
分子式 |
C11H16ClN |
分子量 |
197.7 g/mol |
IUPAC名 |
3-chloro-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChIキー |
RTSLIXBWXGFKKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCl |
正規SMILES |
C1=CC=C(C=C1)CCNCCCCl |
同義語 |
CPPEA N-(3-chloropropyl)phenylethylamine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)

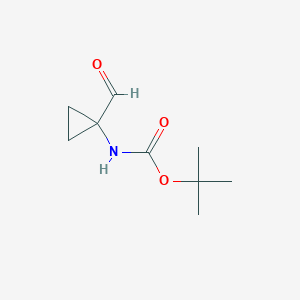
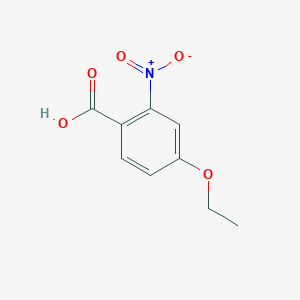




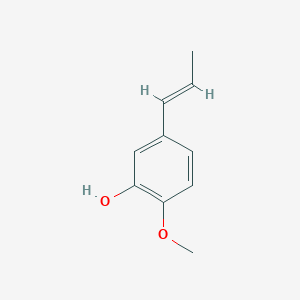
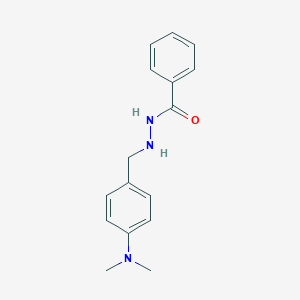

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
